molecular formula C14H11N B074595 9-Vinylcarbazole CAS No. 1484-13-5

9-Vinylcarbazole

Cat. No. B074595
CAS RN: 1484-13-5
M. Wt: 193.24 g/mol
InChI Key: KKFHAJHLJHVUDM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 9-Vinylcarbazole and its derivatives involves various chemical strategies, including the palladium-catalyzed aza-Wacker reaction of N-H carbazoles with styrenes to achieve N-vinylcarbazoles, indicating the diversity of synthetic routes available for its production (Takeda, Hirano, Satoh, & Miura, 2013). Additionally, synthesis via dehydrogenative coupling under palladium catalysis demonstrates the compound's versatility and adaptability in chemical synthesis.

Molecular Structure Analysis

The molecular structure of 9-Vinylcarbazole derivatives, such as those halogenated at the 4-position, exhibits significant van der Waals forces, with weak C-H...X interactions playing roles in crystal packing. These structures show large twist angles between the carbazole and benzene planes, revealing the compound's complex geometry and the impact of substituents on its structural orientation (Kubicki, Prukała, & Marciniec, 2007).

Chemical Reactions and Properties

9-Vinylcarbazole undergoes various chemical reactions, including bromination and electropolymerization. Its reactivity with bromine leads to the formation of bromocarbazole derivatives, highlighting its utility in further chemical modifications (Pielichowski & Kyziol, 1974). The compound's ability to form polymers through electropolymerization on carbon fiber microelectrodes further demonstrates its significant role in creating novel materials with unique properties (Ates & Uludağ, 2010).

Physical Properties Analysis

The physical properties of 9-Vinylcarbazole, such as its crystallinity and basicity, can be attributed to its molecular structure. The presence of a large planar aromatic amine and the electron-rich double bond due to nitrogen's electron-donating effect make it a unique compound with distinct physical characteristics that are beneficial in various applications, especially in materials science (Rooney, 1989).

Chemical Properties Analysis

Investigations into the chemical properties of 9-Vinylcarbazole reveal its potential in the field of optoelectronics and polymer chemistry. Its copolymerization with organosilicon vinyl monomers demonstrates the versatility of 9-Vinylcarbazole in forming copolymers with enhanced photosensitivity and mechanical properties, making it a valuable component in the development of materials for information recording (Gaintseva et al., 1991).

Scientific Research Applications

Application 1: Conductive Polymer Production

  • Scientific Field : Polymer Chemistry .
  • Summary of the Application : 9-Vinylcarbazole is used as a monomer in the production of poly(vinylcarbazole), a conductive polymer . The conductivity of this polymer is photon-dependent .
  • Methods of Application : The synthetic routes used for the development of carbazole-based polymers have been summarized, reviewing the main synthetic methodologies, namely chemical and electrochemical polymerization .
  • Results or Outcomes : The increasing demand for conductive polymers for several applications such as light emitting diodes (OLEDs), capacitors or memory devices, among others, has renewed the interest in carbazole-based materials .

Application 2: Photoreceptors in Photocopiers

  • Scientific Field : Optoelectronics .
  • Summary of the Application : 9-Vinylcarbazole is also used in the photoreceptors of photocopiers .

Application 3: Biosensors

  • Scientific Field : Biochemistry .
  • Summary of the Application : Carbazole derivatives and their polymers are suitable for use in biosensors .

Application 4: Corrosion Inhibition

  • Scientific Field : Materials Science .
  • Summary of the Application : Carbazole derivatives and their polymers are used for corrosion inhibition .

Application 5: Photovoltaics

  • Scientific Field : Solar Energy .
  • Summary of the Application : Carbazole derivatives and their polymers are used in photovoltaics .

Application 6: Electroluminescent Devices

  • Scientific Field : Optoelectronics .
  • Summary of the Application : Carbazole derivatives and their polymers are used in electroluminescent devices .

Application 7: Field-Effect Transistors

  • Scientific Field : Electronics .
  • Summary of the Application : Carbazole derivatives and their polymers are used in field-effect transistors .

Application 8: Supercapacitors

  • Scientific Field : Energy Storage .
  • Summary of the Application : Carbazole derivatives and their polymers are used in supercapacitors .

Application 9: Rechargeable Batteries

  • Scientific Field : Energy Storage .
  • Summary of the Application : Carbazole derivatives and their polymers are used in rechargeable batteries .

Safety And Hazards

9-Vinylcarbazole causes skin irritation and is very toxic to aquatic life with long-lasting effects . If exposed or concerned, get medical advice/attention .

Future Directions

Polycarbazole and its derivatives encompass nitrogen-containing aromatic heterocyclic conducting polymers having excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability, which make them potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .

properties

IUPAC Name

9-ethenylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H11N/c1-2-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h2-10H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFHAJHLJHVUDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1C2=CC=CC=C2C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

25067-59-8
Record name Poly(N-vinylcarbazole)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25067-59-8
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DSSTOX Substance ID

DTXSID4022155
Record name N-Vinylcarbazole
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Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

9-Vinylcarbazole

CAS RN

1484-13-5
Record name N-Vinylcarbazole
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-Vinylcarbazole
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Record name 9-Vinylcarbazole
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Record name 9H-Carbazole, 9-ethenyl-
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Record name N-Vinylcarbazole
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Record name 9-vinylcarbazole
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Record name N-VINYLCARBAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,430
Citations
MJ Yang, T Tsutsui - Japanese Journal of Applied Physics, 2000 - iopscience.iop.org
… In this letter, we report the fabrication of EL devices with much simpler device structures using poly(9-vinylcarbazole) (PVCz) for the host material for the iridium-complex emitter. The …
Number of citations: 184 iopscience.iop.org
C Zhang, H von Seggern, K Pakbaz, B Kraabel… - Synthetic Metals, 1994 - Elsevier
We report blue light emission from diodes made from polymer blends composed of poly(p-phenylphenylene vinylene) (PPPV) in a hole-transporting polymer, poly(9-vinylcarbazole) (…
Number of citations: 341 www.sciencedirect.com
B Cho, TW Kim, M Choe, G Wang, S Song, T Lee - Organic Electronics, 2009 - Elsevier
Organic-based devices with an 8×8 array structure using titanium dioxide nanoparticles (TiO 2 NPs) embedded in poly(9-vinylcarbazole) (PVK) film exhibited bistable resistance states …
Number of citations: 116 www.sciencedirect.com
J Heller, DJ Lyman, WA Hewett - Die Makromolekulare Chemie …, 1964 - Wiley Online Library
… to achieve a stereoregulated polymerization of 9-vinylcarbazole by means of certain ZIEGLER-… to the great ease with which 9-vinylcarbazole undergoes a nonstereospecific cationic …
Number of citations: 65 onlinelibrary.wiley.com
SI Ahn, WK Kim, SH Ryu, KJ Kim, SE Lee, SH Kim… - Organic …, 2012 - Elsevier
… In this paper, patterned PVK (poly(9-vinylcarbazole)) thin films were prepared using the reactive ink-jet process (RIP), and were applied to an OLED device to characterize its electrical …
Number of citations: 53 www.sciencedirect.com
L Yang, Y Yan, F Cai, J Li, T Wang - Solar Energy Materials and Solar Cells, 2017 - Elsevier
Conjugated polymer poly(9-vinylcarbazole) (PVK) has been explored as an efficient hole transport material (HTM) to replace poly(3,4-ethylenedio-xythiophene): poly(styrenesulfonate) (…
Number of citations: 61 www.sciencedirect.com
AN Aleshin, IP Shcherbakov, AS Komolov, VN Petrov… - Organic …, 2015 - Elsevier
… view nanocomposites based on poly(9-vinylcarbazole) (PVK) … organic semiconductor – poly(9-vinylcarbazole) and GO flakes … In this work poly(9-vinylcarbazole) (PVK), molecular weight …
Number of citations: 42 www.sciencedirect.com
S Ito, K Takami, Y Tsujii, M Yamamoto - Macromolecules, 1990 - ACS Publications
… , in poly (3, 6-di-ierfbutyl-9-vinylcarbazole)(PBVCz) and its dimeric model compounds, meso- … The molecular structure of poly (9-vinylcarbazole)(PVCz) was modified by bulky feri-butyl …
Number of citations: 40 pubs.acs.org
SJ Pradeepa, N Sundaraganesan - Spectrochimica Acta Part A: Molecular …, 2015 - Elsevier
Fourier transform infrared (FT-IR) and FT-Raman spectra have been recorded and widespread spectroscopic investigations have been carried out on 9-vinylcarbazole (9VC). The …
Number of citations: 10 www.sciencedirect.com
EB de Brito, A de Morais, JN de Freitas… - Materials Science and …, 2022 - Elsevier
Poly(9-vinylcarbazole), PVK, has been the object of study due to its versatility in polymerization methods. It presents high thermal and photochemical stability and high charge mobility. …
Number of citations: 2 www.sciencedirect.com

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